

An In-depth Technical Guide to Octadecylphosphonic Acid (ODPA)

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Compound of Interest

Compound Name: Octadecylphosphonic acid

Cat. No.: B1293953

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CAS Number: 4724-47-4

This technical guide provides a comprehensive overview of **Octadecylphosphonic acid** (ODPA), a long-chain phosphonic acid compound with significant applications in materials science, nanotechnology, and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, experimental protocols, and key applications of ODPA, with a focus on its role in surface modification and its emerging potential in the biomedical field.

Core Technical Data

Octadecylphosphonic acid is a white, crystalline solid at room temperature.^[1] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic phosphonic acid headgroup, is central to its functionality, particularly in the formation of self-assembled monolayers (SAMs).^{[1][2]}

Physicochemical Properties of ODPA

Property	Value	References
CAS Number	4724-47-4	[3]
Molecular Formula	C ₁₈ H ₃₉ O ₃ P	[2]
Molecular Weight	334.47 g/mol	[3]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	93-101 °C	[1][4]
Solubility	Insoluble in water; Soluble in organic solvents.	[2][5]
Chemical Structure	CH ₃ (CH ₂) ₁₇ P(O)(OH) ₂	[3]

Safety and Handling

ODPA is considered a hazardous substance and can cause skin and eye irritation.[5]

Appropriate personal protective equipment should be worn when handling this compound. It is stable under normal conditions but should be kept away from oxidizing agents.[5]

Synthesis of Octadecylphosphonic Acid

The most common method for synthesizing ODPA is the Arbuzov reaction, which involves the nucleophilic attack of a trialkyl phosphite on an octadecyl halide, followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol describes a common laboratory-scale synthesis of **Octadecylphosphonic acid**.

Materials:

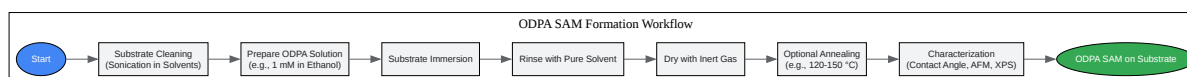
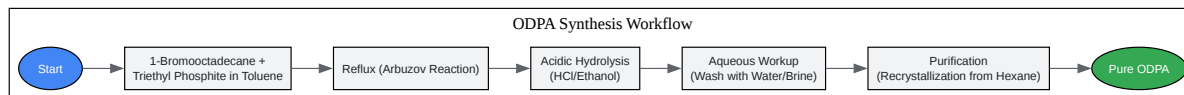
- 1-Bromooctadecane
- Triethyl phosphite
- Toluene (anhydrous)

- Hydrochloric acid (concentrated)
- Ethanol
- Hexane
- Nitrogen or Argon gas supply
- Standard reflux apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble a reflux apparatus under an inert atmosphere (Nitrogen or Argon). Add 1-bromooctadecane and a molar excess of triethyl phosphite to a round-bottom flask with anhydrous toluene.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Hydrolysis:** After the reaction is complete, cool the mixture to room temperature. Add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for several hours to hydrolyze the phosphonate ester.
- **Workup:** Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure **Octadecylphosphonic acid**.

Diagram of Synthesis Workflow:



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